Cyclohexyldioctadecylphosphine

Description

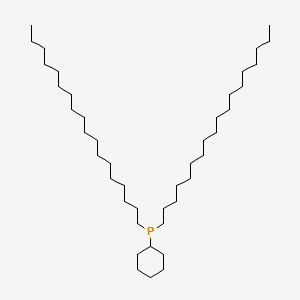

Cyclohexyldioctadecylphosphine (hypothetical structure: C₆H₁₁P(C₁₈H₃₇)₂) is a tertiary phosphine compound characterized by a cyclohexyl group and two octadecyl (C18) alkyl chains bonded to a central phosphorus atom. Such phosphines are typically used in coordination chemistry as ligands for transition metal catalysts, leveraging their steric bulk and electron-donating properties.

Properties

CAS No. |

84030-09-1 |

|---|---|

Molecular Formula |

C42H85P |

Molecular Weight |

621.1 g/mol |

IUPAC Name |

cyclohexyl(dioctadecyl)phosphane |

InChI |

InChI=1S/C42H85P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-40-43(42-38-34-33-35-39-42)41-37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3 |

InChI Key |

DFFVSDBMOHTCCY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCCCC)C1CCCCC1 |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCCCC)C1CCCCC1 |

Other CAS No. |

84030-09-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

The evidence highlights compounds with partial name overlaps but distinct chemical classes.

Table 1: Key Properties of Compounds in Evidence vs. Cyclohexyldioctadecylphosphine

Notes:

- Cyclohexyl methylphosphonate (CAS 1932-60-1): A polar organophosphonate with a cyclohexyl group and methylphosphonate moiety. Unlike phosphines, phosphonates exhibit higher solubility in polar solvents and are used in coordination chemistry or as flame retardants .

- It requires metabolic activation to form DNA-crosslinking agents, highlighting functional dissimilarity .

Research Findings and Discrepancies

- Phosphines vs. Phosphonates: Phosphines (e.g., hypothetical this compound) are stronger electron donors and more air-sensitive than phosphonates. Phosphonates, like cyclohexyl methylphosphonate, are hydrolytically stable but less effective in stabilizing low-oxidation-state metals .

- This property is critical in catalysis but is absent in the cited compounds.

Critical Limitations in Evidence

The provided materials lack data on tertiary phosphines, focusing instead on phosphonates and pharmaceuticals. For example:

- describe cyclohexyl methylphosphonate, a phosphonate ester, which differs fundamentally in reactivity and application from phosphines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.